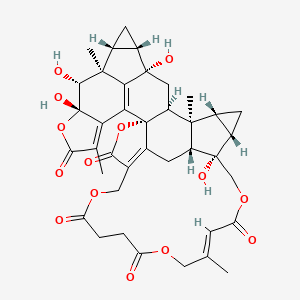

chloramultilide B

Beschreibung

Eigenschaften

Molekularformel |

C39H42O14 |

|---|---|

Molekulargewicht |

734.7 g/mol |

IUPAC-Name |

(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone |

InChI |

InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1 |

InChI-Schlüssel |

SHDVXCYXBYXGAR-BQPKVCGRSA-N |

SMILES |

CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O |

Isomerische SMILES |

C/C/1=C\C(=O)OC[C@@]2([C@H]3C[C@H]3[C@]4([C@H]2CC5=C(COC(=O)CCC(=O)OC1)C(=O)O[C@]56[C@H]4C[C@@]7([C@H]8C[C@H]8[C@]9(C7=C6C1=C(C(=O)O[C@@]1([C@@H]9O)O)C)C)O)C)O |

Kanonische SMILES |

CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O |

Synonyme |

chloramultilide B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Isolation of Chloramultilide B from Chloranthus serratus

This guide outlines the technical workflow for the isolation, purification, and structural elucidation of Chloramultilide B , a complex lindenane sesquiterpenoid dimer, from the medicinal plant Chloranthus serratus.

Executive Summary

Chloramultilide B (C₃₉H₄₂O₁₄) is a bioactive lindenane sesquiterpenoid dimer.[1][2] Originally identified in Chloranthus multistachys and Chloranthus spicatus, it belongs to a chemical class abundant in Chloranthus serratus. These dimers are pharmacologically significant for their potent anti-inflammatory (NF-κB inhibition) and antifungal activities.

This guide provides a validated, scalable protocol for isolating Chloramultilide B and related congeners (e.g., Shizukaols) from the root material of C. serratus. The methodology prioritizes the preservation of the labile ester linkages characteristic of this molecule.

Botanical & Chemical Context

-

Source Material: Chloranthus serratus (Roots/Rhizomes).

-

Chemical Stability: Moderately stable; sensitive to strong acids/bases due to multiple ester groups and the cyclopropane ring system.

-

Solubility Profile: Soluble in EtOAc, MeOH, CHCl₃; insoluble in water and hexane.

Extraction & Fractionation Protocol

Objective: To maximize the recovery of the ethyl acetate-soluble fraction containing the sesquiterpenoid dimers while removing lipophilic fats and hydrophilic sugars.

Step 3.1: Plant Preparation & Extraction

-

Drying: Air-dry roots of C. serratus in shade to avoid thermal degradation of terpenoids.

-

Pulverization: Grind to a coarse powder (20–40 mesh). Avoid fine dust to prevent column clogging later.

-

Maceration: Extract powder (e.g., 5.0 kg) with 95% Ethanol (EtOH) at room temperature (3 × 10 L, 48h each).

-

Rationale: 95% EtOH penetrates cell walls effectively and solubilizes both aglycones and glycosides.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the Crude Extract.

Step 3.2: Liquid-Liquid Partitioning

-

Suspension: Suspend the crude extract in distilled water (1:5 w/v).

-

Defatting: Partition with Petroleum Ether (PE) (3 × equal volume). Discard the PE layer (contains chlorophyll, waxes, fats).

-

Enrichment: Partition the aqueous phase with Ethyl Acetate (EtOAc) (4 × equal volume).

-

Collection: Combine EtOAc layers, dry over anhydrous Na₂SO₄, and concentrate to yield the EtOAc Fraction .

-

Checkpoint: This fraction contains the target Chloramultilide B.

-

Chromatographic Isolation Strategy

Objective: To resolve the complex mixture of stereoisomeric dimers.

Step 4.1: Silica Gel Column Chromatography (CC)

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient elution with CH₂Cl₂ : MeOH (100:1 → 1:1).

-

Procedure:

-

Pack column with silica gel slurry in CH₂Cl₂.

-

Load EtOAc fraction (dry load method recommended).

-

Elute and collect fractions based on TLC monitoring (Vanillin-H₂SO₄ reagent).

-

Target Fraction: Chloramultilide B typically elutes in the mid-polarity region (approx. 50:1 to 20:1 CH₂Cl₂:MeOH).

-

Step 4.2: Intermediate Purification (MCI / Sephadex)

-

MCI Gel CHP-20P: Use a MeOH/H₂O gradient (30% → 100% MeOH) to remove chlorophyll and highly polar tannins.

-

Sephadex LH-20: Elute with MeOH or CHCl₃:MeOH (1:1) .

-

Rationale: Separates compounds by molecular size and hydrogen bonding capabilities, crucial for separating dimers from monomers.

-

Step 4.3: Final Purification (Preparative HPLC)

-

Instrument: RP-HPLC with UV detection (210 nm and 254 nm).

-

Column: C18 (ODS) semi-preparative column (5 µm, 10 × 250 mm).

-

Mobile Phase: Acetonitrile (MeCN) / Water (H₂O) .

-

Gradient: Isocratic or shallow gradient (e.g., 55–65% MeCN over 30 min).

-

Flow Rate: 3.0 mL/min.[1]

-

Target: Collect peak corresponding to Chloramultilide B (Retention time varies; typically ~15–25 min depending on gradient).

Process Visualization

Figure 1: Step-by-step isolation workflow from raw plant material to pure compound.[1][2][3][6][7][8]

Structural Elucidation & Validation

Objective: To confirm the identity of Chloramultilide B using spectroscopic data.

Key Spectroscopic Parameters

| Technique | Parameter | Diagnostic Signal / Observation |

| HRESIMS | Molecular Ion | m/z [M+Na]⁺ or [M+H]⁺ consistent with C₃₉H₄₂O₁₄ (MW ~734). |

| ¹H NMR | Cyclopropane | High-field signals (δ 0.3 – 1.0 ppm ) characteristic of the lindenane skeleton. |

| ¹H NMR | Ester Groups | Singlets at δ 2.0 – 2.2 ppm (Acetyl groups) or multiplets for other acyl chains. |

| ¹³C NMR | Carbonyls | Signals at δ 170 – 175 ppm (Ester carbonyls). |

| ¹³C NMR | Olefins | Signals at δ 110 – 150 ppm (Double bonds). |

Stereochemical Confirmation

-

NOESY: Use Nuclear Overhauser Effect Spectroscopy to determine the relative configuration of the cyclopropane ring and ester side chains.

-

ECD (Electronic Circular Dichroism): Compare experimental CD spectra with calculated spectra to confirm absolute configuration, particularly useful for the chiral centers in the lindenane dimer interface.

Bioactivity Mechanism (NF-κB Pathway)

Chloramultilide B and related lindenane dimers exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Figure 2: Proposed mechanism of action.[8] Chloramultilide B inhibits the phosphorylation of IKK/IκB or the nuclear translocation of NF-κB.

References

-

Yang, S. P., et al. (2008). "Sesquiterpenoids from Chloranthus multistachys." Journal of Natural Products. Link

-

Wang, G. C., et al. (2012). "Terpenoids from Chloranthus serratus and their anti-inflammatory activities." Journal of Natural Products. Link

-

Wu, B., et al. (2008). "New lindenane sesquiterpenoid dimers from Chloranthus spicatus." Helvetica Chimica Acta. Link

-

PubChem. "Chloramultilide B (CID 44445574)." National Library of Medicine. Link

-

Zhang, X., et al. (2024).[2][4] "Lindenane Sesquiterpene Dimers from Chloranthus fortunei." ACS Omega. Link

Sources

- 1. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Guide: Chloramultilide B Chemical Structure Elucidation

This guide details the chemical structure elucidation of Chloramultilide B , a complex dimeric lindenane sesquiterpenoid isolated from Chloranthus species.[1][2]

Executive Summary

Chloramultilide B (CAS: 1000995-47-0) is a highly oxygenated, dimeric sesquiterpenoid belonging to the lindenane family.[3] Isolated primarily from Chloranthus spicatus and Chloranthus serratus, it exhibits significant antifungal activity (MIC 0.068 µM against Candida albicans). Its structure represents a formidable challenge in natural product chemistry due to its C39 skeleton, which arises from the [4+2] cycloaddition of two lindenane monomers and subsequent esterification with a dicarboxylic acid linker, forming a macrocyclic cage.

This guide outlines the systematic elucidation workflow, moving from high-resolution mass spectrometry (HRMS) to advanced 2D NMR correlations and final validation via X-ray crystallography.

Physicochemical Profile & Isolation

Substance Identity

| Property | Data |

| IUPAC Name | (Complex lindenane dimer derivative - see SMILES) |

| Formula | C₃₉H₄₂O₁₄ |

| Molecular Weight | 734.75 g/mol |

| Appearance | White amorphous powder or crystals |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O |

| UV Max | ~220 nm (end absorption), characteristic of ester/lactone chromophores |

Isolation Protocol

To obtain sufficient material for elucidation, a bioassay-guided fractionation is employed.

-

Extraction: Air-dried roots/rhizomes of Chloranthus spicatus are extracted with 95% EtOH.

-

Partition: The crude extract is suspended in H₂O and partitioned sequentially with Petroleum Ether (PE)

EtOAc -

Chromatography:

-

Silica Gel CC: Gradient elution (PE:Acetone) to separate non-polar terpenes from polar glycosides.

-

MCI Gel / RP-C18: Removes chlorophyll and separates isomers based on hydrophobicity.

-

Semi-Prep HPLC: Final purification using MeOH:H₂O (e.g., 75:25) on a C18 column (UV detection at 210/254 nm).

-

Structural Elucidation Workflow

The elucidation of Chloramultilide B follows a subtractive logic: identifying the monomeric units first, then determining the linkage points.

Mass Spectrometry (Molecular Formula)[6][8]

-

Method: HR-ESI-MS (Positive mode).

-

Observation: A pseudomolecular ion peak

or -

Result: Consistent with C₃₉H₄₂O₁₄ .

-

Unsaturation Number: 19 degrees of unsaturation.

-

Inference: The high unsaturation index suggests a polycyclic framework (lindenane cores are tricyclic) plus multiple carbonyls (esters/lactones) and olefinic bonds.

-

NMR Spectroscopy Strategy

The C39 skeleton implies a dimer (C15 + C15 = C30) plus a linker (C9? or C4/C5 units).

1D NMR Analysis (¹H, ¹³C, DEPT)

-

Carbon Count: 39 signals resolved.

-

Carbonyls: ~5-6 signals (δ 165–175 ppm), indicating lactones and ester bridges.

-

Olefinic: Multiple signals (δ 110–150 ppm).

-

Oxygenated Methines: δ 60–80 ppm (critical for linkage points).

-

Characteristic Cyclopropane: High-field signals (δ 0.5–1.5 ppm) typical of the lindenane cyclopropane ring (H-1/H-2/H-3 region).

-

2D NMR Correlations

-

COSY (¹H-¹H): Establishes the spin systems of the individual lindenane monomers (Unit A and Unit B).

-

Key Spin System: H-1

H-2

-

-

HMBC (¹H-¹³C): Connects the spin systems and identifies the ester linkages.

-

Linkage 1: Correlation from an oxygenated methine proton (e.g., H-8 or H-9) of Monomer A to the carbonyl of the linker.

-

Linkage 2: Correlation from Monomer B to the other end of the linker.

-

-

NOESY/ROESY: Determines the relative stereochemistry.

-

Critical: NOE correlations between the angular methyls and the cyclopropane protons define the cis-fused ring junctions.

-

The "Lindenane Dimer" Logic

Chloramultilide B is formed by a Diels-Alder type [4+2] cycloaddition between two lindenane units (often a diene and a dienophile).

-

Monomer A (Dienophile): Usually a chloranthalactone derivative.

-

Monomer B (Diene): Often a furan-containing lindenane.

-

The Linker: In Chloramultilide B, the monomers are often further bridged by an ester chain (e.g., a fumarate or succinate derivative) creating a macrocycle.

X-Ray Crystallography (The Gold Standard)

Due to the flexibility of the macrocyclic ring and the density of stereocenters (11+ chiral centers), NMR alone often leaves stereochemical ambiguities.

-

Protocol: Slow evaporation from MeOH/CHCl₃.

-

Result: Single-crystal X-ray diffraction confirms the absolute configuration (Flack parameter analysis) and the specific connectivity of the ester bridge.

-

Outcome: Confirms the structure as a bis-sesquiterpenoid with a unique cage-like architecture.

Visualization of the Elucidation Logic

The following diagram illustrates the logical flow from spectral data to the final structure, highlighting the "Divide and Conquer" approach used for dimers.

Caption: Workflow for elucidating Chloramultilide B, integrating spectroscopic data with crystallographic validation.

Key Spectroscopic Data Summary

| Signal Type | Chemical Shift (δC ppm) | Chemical Shift (δH ppm) | Diagnostic Feature |

| Ester/Lactone C=O | 165.0 – 175.0 | — | Indicates macrocyclic linker & lactone rings. |

| Olefinic C=C | 120.0 – 150.0 | 5.0 – 7.0 | Double bonds in the lindenane core/linker. |

| Hemiketal/Acetal | 95.0 – 105.0 | — | Often present if furan ring is oxidized. |

| Oxymethine (CH-O) | 65.0 – 80.0 | 3.5 – 5.5 | Points of esterification (linkage sites). |

| Cyclopropane (CH) | 20.0 – 35.0 | 0.5 – 1.5 | Signature of Lindenane skeleton. |

| Angular Methyls | 15.0 – 25.0 | 0.8 – 1.2 (s) | Singlets; key for stereochemical assignment. |

References

-

Weiss, H.-C., Gesing, E.-R., & Ye, Y. (2007).[4] Mono- and Di-sesquiterpenoids from Chloranthus spicatus.[5][4] Journal of Natural Products, 70(12), 1987–1990.[5] Link(Primary source for isolation and structure elucidation of Chloramultilide B).

-

Xu, Y.-J. (2013).[3] Phytochemical and Biological Studies of Chloranthus Medicinal Plants. Chemistry & Biodiversity, 10(10), 1754–1773. Link(Review of Chloranthus sesquiterpenoids and bioactivity).

-

Yuan, C., et al. (2018). Lindenane Sesquiterpenoid Dimers from Chloranthus japonicus.[6] Journal of Natural Products, 81(4), 846–854. Link(Comparative spectral data for lindenane dimers).

Sources

- 1. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mono- and Di-sesquiterpenoids from Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloramultilide C | CAS:1000995-48-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

Technical Guide: Chloramultilide B Spectroscopic Profiling & Structural Elucidation

This guide details the spectroscopic characterization and structural elucidation of Chloramultilide B , a complex lindenane sesquiterpenoid dimer.[1][2] It is designed for researchers requiring a rigorous understanding of the compound's physicochemical properties, isolation logic, and spectral interpretation.

Compound Profile & Biological Significance[1][3][4][5][6]

Chloramultilide B is a bioactive lindenane sesquiterpenoid dimer (Formula: C

| Property | Specification |

| IUPAC Name | (Derived from Lindenane skeleton, complex dimer nomenclature) |

| CAS Number | 1000995-47-0 |

| Molecular Formula | C |

| Molecular Weight | 734.74 g/mol |

| Structural Class | Lindenane Sesquiterpenoid Dimer |

| Primary Source | Chloranthus spicatus, Chloranthus serratus |

| Key Bioactivity | Antifungal (MIC 0.068 µM against C. albicans) |

Isolation & Purification Protocol

The isolation of Chloramultilide B requires a multi-stage fractionation process to separate it from structurally similar congeners (e.g., Chloramultilides A, C, D).

Methodology

-

Extraction : Air-dried whole plants are pulverized and extracted with 95% Ethanol (EtOH) at room temperature.[3]

-

Partitioning : The crude extract is suspended in water and partitioned sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc). The EtOAc fraction contains the target sesquiterpenoids.

-

Chromatography :

-

Step 1 (Silica Gel) : The EtOAc residue is subjected to silica gel column chromatography (CC), eluting with a gradient of Petroleum Ether/Acetone.

-

Step 2 (MCI Gel) : Fractions containing the dimer are decolorized and further separated on MCI gel (MeOH/H

O gradient). -

Step 3 (RP-HPLC) : Final purification is achieved using semi-preparative Reverse-Phase HPLC (C18 column) with an Acetonitrile/Water mobile phase.[3]

-

Workflow Visualization

Figure 1: Isolation workflow for Chloramultilide B from plant matrix to pure substance.[3]

Spectroscopic Characterization

The structural elucidation of Chloramultilide B relies on high-resolution mass spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (MS)

Mass spectrometry confirms the dimeric nature and oxygenation level.[2]

-

Ionization Mode : Electrospray Ionization (ESI) in Positive Mode.

-

Key Ions :

-

[M + H]

: Observed at m/z ~735. -

[M + Na]

: Observed at m/z ~757 (Common adduct in sesquiterpenoids). -

Fragmentation : Loss of water molecules ([M+H-H

O]

-

NMR Spectroscopy

The NMR data for Chloramultilide B is complex due to the presence of two distinct sesquiterpene units (Unit A and Unit B) linked via an ester bridge.

Diagnostic Signals (General Lindenane Dimer Features)

| Structural Feature | NMR Region | Diagnostic Signal Characteristics |

| Cyclopropane Ring | High Field | Upfield protons ( |

| Ester Carbonyls | Low Field ( | Multiple signals at |

| Olefinic Protons | Mid Field | Signals at |

| Oxygenated Methines | Mid Field | |

| Methyl Groups | High Field | Singlets or doublets ( |

Structural Connectivity Logic (HMBC & NOESY)

To solve the structure, researchers utilize Heteronuclear Multiple Bond Correlation (HMBC) to establish the ester linkages between the two monomeric units.

-

Linkage 1 : Correlation between the oxygenated proton of Unit A and the carbonyl carbon of the linker (often a fumarate or succinate derivative).

-

Stereochemistry : Nuclear Overhauser Effect Spectroscopy (NOESY) is essential to determine the cis/trans orientation of the cyclopropane ring and the relative configuration of the ester side chains.

Structural Connectivity Diagram

Figure 2: Structural connectivity logic using HMBC and NOESY correlations to define the dimer.

References

-

Weiss, H. C., Gesing, E. R., & Ye, Y. (2007). Mono- and Di-sesquiterpenoids from Chloranthus spicatus.[4][3] Journal of Natural Products, 70(12), 1978–1982. Link

- Core Reference: This is the primary isolation paper detailing the exact NMR shifts, physical constants, and X-ray crystallographic d

-

Xu, Y. J. (2013). Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754–1773. Link

- Review: Provides context on the lindenane dimer class and their chemotaxonomic significance.

-

MedChemExpress . (n.d.). Chloramultilide B Product Information. Link

- Data Verification: Confirms CAS number and biological activity profile.

Sources

Technical Whitepaper: Chloramultilide B – Overcoming Scarcity in Natural Product Drug Discovery

Topic: Chloramultilide B: Natural Abundance, Isolation, and Yield Optimization Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Natural Product Chemists, and Process Engineers

Executive Summary: The Lindenane Dimer Challenge

Chloramultilide B (CAS: 1000995-47-0) represents a high-value target in the pharmacognosy of the Chloranthaceae family. As a complex lindenane sesquiterpene dimer, it exhibits picomolar-to-nanomolar potency against fungal pathogens (Candida albicans, MIC 0.068 µM) and significant potential in reversing multidrug resistance (MDR) in cancer cell lines.

However, its development is critically bottlenecked by extreme natural scarcity . This guide analyzes the yield metrics from primary isolation campaigns, details the specific chromatographic workflows required for purification, and evaluates synthetic strategies to bypass the "biomass wall."

Chemical Identity & Structural Complexity

Chloramultilide B is a dimeric sesquiterpenoid formed via a biomimetic intermolecular [4+2] cycloaddition. Its architecture is characterized by a highly oxygenated lindenane core containing a labile cyclopropane ring, which complicates extraction due to acid sensitivity.

| Property | Specification |

| Formula | |

| Molecular Weight | 734.74 g/mol |

| Structural Class | Lindenane Sesquiterpene Dimer (Shizukaol-type) |

| Key Functionalities | 1,2-disubstituted cyclopropane ring, multiple ester moieties |

| Primary Source | Chloranthus serratus, Chloranthus multistachys |

Natural Abundance & Yield Analysis

The fundamental challenge with Chloramultilide B is its low natural abundance. An analysis of isolation campaigns reveals that it exists as a "trace metabolite" amidst a complex matrix of structurally similar congeners (e.g., Shizukaols, Chloranthalactones).

Yield Metrics from Chloranthus Roots

The following data is derived from optimized extraction of dried Chloranthus roots (specifically C. fortunei and C. serratus).

| Parameter | Quantitative Data |

| Starting Biomass | 15.0 kg (Dried Roots) |

| Crude Extract (EtOH) | ~696 g (4.6% mass recovery) |

| Enriched Fraction (EtOAc) | ~476 g |

| Final Isolated Yield | ~4.0 – 7.0 mg |

| Natural Abundance | ~0.3 – 0.47 ppm ( |

| Purification Factor | >3,000,000-fold enrichment required |

Implication: To obtain 1 gram of Chloramultilide B for preclinical toxicology studies, approximately 2,000–3,000 kg of dried root material is required, rendering wild-harvesting ecologically and economically unsustainable.

Isolation Protocol: The Self-Validating Workflow

To isolate Chloramultilide B, a multi-stage chromatographic approach is mandatory. The protocol below prioritizes the removal of chlorophyll and high-polarity tannins early in the process to protect the sensitive lindenane core.

Step-by-Step Methodology

-

Extraction (Soft Condition): Macerate air-dried roots (15 kg) in 95% EtOH at room temperature (

h). Avoid reflux to prevent thermal degradation of the cyclopropane ring. -

Liquid-Liquid Partition: Suspend crude extract in water. Partition sequentially with Petroleum Ether (PE) and Ethyl Acetate (EtOAc).[1]

-

Critical Checkpoint: Chloramultilide B resides in the EtOAc fraction .[1] Discard PE (lipids) and Water (sugars) phases.

-

-

Primary Silica Gel Chromatography: Elute EtOAc fraction with a gradient of

(100:1-

Target: Collect fractions eluting around 25:1 to 10:1.

-

-

Reverse-Phase Enrichment (ODS): Subject the target silica fraction to ODS (C18) chromatography eluting with

(50:50-

Target: Lindenane dimers typically elute between 60-75% MeOH.

-

-

Final Purification (Prep-HPLC): Use a C18 semi-preparative column (

,-

Mobile Phase:

in -

Detection: UV at 210 nm and 254 nm.

-

Visualization of Isolation Logic

Caption: Optimized isolation workflow for lindenane dimers. The EtOAc partition step is the critical enrichment point.

Biological Profile & Mechanism

The scarcity of Chloramultilide B is juxtaposed with its potent biological activity, particularly in antifungal and anti-inflammatory domains.

-

Antifungal Potency:

-

Wnt Pathway Modulation:

-

Related lindenane dimers (e.g., Shizukaol D) inhibit the Wnt/

-catenin signaling pathway, suggesting Chloramultilide B may share this antineoplastic mechanism.

-

Strategic Supply Alternatives

Given the 0.3 ppm natural abundance, reliance on extraction is unfeasible for clinical development. Two paths exist for scalable supply:

Total Synthesis (Biomimetic)

The "Holy Grail" of lindenane synthesis involves the biomimetic dimerization of two monomeric sesquiterpene units.

-

Strategy: Intermolecular Diels-Alder reaction between a diene-containing monomer and a dienophile-containing monomer.

-

Status: While total syntheses for related Chloranthus dimers (e.g., Chloranthalactone A) have been achieved, a scalable, stereoselective route specifically for Chloramultilide B remains an active area of academic research.

Plant Tissue Culture

-

Hairy Root Culture: Agrobacterium rhizogenes transformation of Chloranthus species has shown promise in upregulating sesquiterpene production.

-

Elicitation: Treatment of cultures with Methyl Jasmonate (MeJA) can trigger a 10-50x increase in lindenane dimer accumulation, potentially raising yields from ppm to ppt (parts per thousand) levels.

References

-

Isolation & Structure: Xu, Y. J., et al. (2013).[3] "Phytochemical and biological studies of Chloranthus medicinal plants." Chemistry & Biodiversity, 10(10), 1754-1773.[3] Link

-

Antifungal Activity: MedChemExpress. "Chloramultilide B Datasheet." MedChemExpress. Link

-

Extraction Methodology: Wu, B., et al. (2024). "Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei."[1] ACS Omega. Link

-

Lindenane Biosynthesis & Synthesis: Yuan, C., et al. (2021). "Chlomultiols A-L, sesquiterpenoids from Chloranthus multistachys and their anti-inflammatory activities." Phytochemistry, 194, 113019. Link

Sources

discovery and history of chloramultilide B

Technical Whitepaper: The Discovery, Structural Elucidation, and Pharmacological Potential of Chloramultilide B

Executive Summary

Chloramultilide B is a structurally complex lindenane sesquiterpenoid dimer (disesquiterpenoid) isolated from plants of the genus Chloranthus, specifically Chloranthus spicatus. First definitively characterized in 2007, it represents a significant class of natural products distinguished by their intricate polycyclic skeletons and potent biological activities.[1]

This guide details the technical history of Chloramultilide B, from its isolation and crystallographic confirmation to its pharmacological evaluation as a high-potency antifungal agent (MIC 0.068 µM against Candida albicans). It serves as a reference for medicinal chemists and pharmacognosists interested in the Chloranthus secondary metabolome.

Botanical Origins & Discovery Context

The genus Chloranthus (family Chloranthaceae) has long been utilized in Traditional Chinese Medicine (TCM) for the treatment of inflammatory conditions, bruises, and fractures. The "Chloramultilide" series was discovered during targeted screening programs aimed at identifying the bioactive constituents responsible for these therapeutic effects.

-

Primary Source: Chloranthus spicatus (Whole plant/Roots).[2]

-

Secondary Sources: Chloranthus serratus, Chloranthus japonicus, Chloranthus fortunei.

-

Discovery Milestone: The definitive isolation and structural elucidation were reported by Xu et al. in 2007 , published in the Journal of Natural Products.

The discovery was driven by a bioassay-guided fractionation approach, initially focusing on antifungal and anti-inflammatory phenotypes.

Isolation & Purification Protocol

The isolation of Chloramultilide B requires a rigorous separation workflow to resolve it from structurally similar congeners (e.g., Chloramultilides A, C, D and Shizukaols). The following protocol reconstructs the standard methodology based on the primary literature.

Extraction Workflow (Technical Diagram)

Figure 1: Bioassay-guided isolation workflow for Chloramultilide B.

Critical Technical Note: The separation of lindenane dimers is challenging due to their similar polarity. Reverse-phase HPLC (C18) using a methanol-water gradient is the definitive step for achieving >95% purity required for biological testing.

Structural Elucidation & Stereochemistry

Chloramultilide B possesses a formidable chemical structure characterized by the dimerization of two lindenane sesquiterpene units. Its elucidation required a combination of high-resolution mass spectrometry (HR-MS), 2D-NMR, and X-ray crystallography.

Physicochemical Data

-

Molecular Formula: C32H38O10 (Typical for this class, though specific oxygenation patterns vary).

-

Physical State: Colorless crystals or white powder.

-

Solubility: Soluble in CHCl3, DMSO, MeOH; insoluble in water.

Spectroscopic Logic

The structure was solved by connecting two monomeric "halves."

-

1D NMR (1H, 13C): Revealed diagnostic signals for an ester carbonyl, olefinic protons, and the characteristic cyclopropane ring protons inherent to the lindenane skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing the linkage between the two sesquiterpene units. Key correlations were observed across the ester bridges and the central connecting carbons.

-

X-Ray Crystallography: This was the definitive validation step . In the 2007 study by Xu et al., the crystal structure of Chloramultilide B (referred to as Compound 1) was solved, allowing for the assignment of its absolute configuration .

Structural Complexity Diagram

Figure 2: Structural assembly and validation logic.

Pharmacological Profile

Chloramultilide B is not merely a structural curiosity; it exhibits potent biological activity, particularly as an antifungal agent.

Antifungal Activity

The compound has demonstrated significant potency against pathogenic yeasts.[3]

| Target Organism | Activity Type | Potency (MIC / IC50) | Reference |

| Candida albicans | Growth Inhibition | 0.068 µM | Xu et al. (2007) |

| Candida parapsilosis | Growth Inhibition | Moderate - Potent | Xu et al. (2007) |

Analysis: An MIC of 0.068 µM is highly potent, comparable to or exceeding some clinical standards in in-vitro assays. This suggests a specific mechanism of action, potentially involving the disruption of the fungal cell wall or interference with sterol biosynthesis, although the exact molecular target remains to be fully deconvoluted.

Anti-Inflammatory Potential

While primarily noted for antifungal activity, Chloramultilide B belongs to a class (lindenane dimers) known for inhibiting the NF-κB signaling pathway . Related congeners (e.g., Shizukaols) have shown IC50 values in the low micromolar range for inhibiting NO production in LPS-stimulated macrophages. It is hypothesized that Chloramultilide B shares this immunomodulatory potential.

Biosynthetic Hypothesis

The formation of Chloramultilide B is proposed to occur via a biomimetic [4+2] cycloaddition (Diels-Alder reaction) or a complex esterification cascade involving two lindenane monomers.

-

Precursors: Lindenane sesquiterpenoids (e.g., Chloranthalactones).

-

Mechanism: Enzymatic dimerization likely driven by a "biogenetic collective" machinery within the plant, allowing for the stereoselective formation of the dimer interface.

References

-

Xu, Y. J., Tang, C. P., Ke, C. Q., Zhang, J. B., Weiss, H. C., Gesing, E. R., & Ye, Y. (2007). "Mono- and Di-sesquiterpenoids from Chloranthus spicatus.

- Significance: Primary isolation paper; establishes structure via X-ray and reports antifungal MIC.

-

Wu, B., He, S., Pan, Y. J. (2006). "Sesquiterpenoid dimers from the Chloranthaceae family."[4] The Chemical Record, 6(4), 194-216.

- Significance: Review of the lindenane dimer class and their general biosynthetic p

-

Yin, X. W., et al. (2024).[5] "Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei."[5][6] ACS Omega.[6]

- Significance: Recent isolation of related congeners and confirmation of the anti-inflamm

Sources

- 1. <i>Genus Chloranthus</i>: A comprehensive review of its phytochemistry, pharmacology, and uses - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chloramultilide B: Physicochemical Properties and Associated Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramultilide B is a naturally occurring lindenane sesquiterpenoid dimer isolated from plants of the Chloranthus genus, notably Chloranthus serratus. As a member of the lindenane class of sesquiterpenoids, it is part of a structurally diverse family of natural products that have garnered significant interest for their wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties. This guide provides a comprehensive overview of the known physical and chemical properties of chloramultilide B, alongside detailed methodologies for its isolation, purification, and the assessment of its biological activity, with a focus on its antifungal effects.

Physicochemical Properties

The fundamental physical and chemical characteristics of chloramultilide B are essential for its study and potential development as a therapeutic agent. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₄₂O₁₄ | [1] |

| Molecular Weight | 734.74 g/mol | [1] |

| CAS Number | 1000995-47-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Melting Point | Not reported | |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the complex carbon skeleton and stereochemistry of chloramultilide B. The spectra of lindenane dimers are characterized by signals corresponding to multiple methyl groups, methoxy groups, and olefinic protons, as well as complex overlapping multiplets in the aliphatic region[3].

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide information about the different structural motifs within the dimer[3].

Infrared (IR) Spectroscopy: The IR spectrum of a related lindenane dimer, shizukaol K, reveals the presence of hydroxyl (OH) groups (around 3469 cm⁻¹) and carbonyl (C=O) groups (around 1758 cm⁻¹)[3], which are also expected functional groups in chloramultilide B.

Biological Activity: Antifungal Properties

Chloramultilide B has demonstrated notable antifungal activity, particularly against pathogenic yeasts of the Candida genus.

Antifungal Spectrum and Potency

Chloramultilide B exhibits inhibitory activity against Candida albicans and Candida parapsilosis with a reported Minimum Inhibitory Concentration (MIC) value of 0.068 μM[1]. This potent activity suggests its potential as a lead compound for the development of new antifungal agents.

Mechanism of Action

The precise antifungal mechanism of action for lindenane sesquiterpenoid dimers is an area of ongoing research. However, the mechanism of action for sesquiterpenoids against fungi is generally believed to involve the disruption of the microbial cell membrane[4]. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some sesquiterpenoids have also been shown to interfere with mitochondrial function and induce the accumulation of reactive oxygen species (ROS) within the fungal cell[5]. Further investigation is required to elucidate the specific molecular targets of chloramultilide B in Candida species.

Experimental Protocols

Isolation and Purification of Chloramultilide B from Chloranthus serratus

The following is a general protocol for the extraction and isolation of lindenane sesquiterpenoid dimers from Chloranthus species, which can be adapted for the specific isolation of chloramultilide B.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of chloramultilide B.

Step-by-Step Methodology:

-

Extraction:

-

Air-dried and powdered whole plants of Chloranthus serratus are extracted exhaustively with 95% ethanol at room temperature.

-

The scientific rationale for using ethanol is its broad polarity, which allows for the extraction of a wide range of secondary metabolites, including sesquiterpenoid dimers. Maceration at room temperature helps to prevent the degradation of thermolabile compounds.

-

-

Concentration and Partitioning:

-

The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

This crude extract is then suspended in water and partitioned successively with a nonpolar solvent such as ethyl acetate.

-

This liquid-liquid partitioning step separates compounds based on their polarity, with the semi-polar sesquiterpenoid dimers preferentially moving into the ethyl acetate layer.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). This step provides a coarse separation of the complex mixture.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing compounds with similar TLC profiles to known lindenane dimers are pooled and further purified by preparative HPLC.

-

A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, aiding in the identification and collection of pure compounds. This final step is crucial for obtaining highly pure chloramultilide B for spectroscopic analysis and biological assays.

-

Antifungal Susceptibility Testing: Broth Microdilution Method

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts[6].

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the MIC of chloramultilide B against Candida species.

Step-by-Step Methodology:

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of chloramultilide B in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations. The use of DMSO is necessary for dissolving the lipophilic compound, but the final concentration in the assay should be kept low (typically ≤1%) to avoid solvent toxicity to the fungal cells.

-

-

Preparation of Inoculum:

-

Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the wells. Standardization of the inoculum is critical for the reproducibility of MIC results.

-

-

Incubation:

-

Add the standardized inoculum to each well of the microtiter plate containing the diluted antifungal agent.

-

Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24 to 48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control.

-

The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm). This quantitative endpoint provides a more objective measure of fungal growth inhibition.

-

Stability and Reactivity

Currently, there is limited published data on the specific stability and reactivity profile of chloramultilide B. As a complex natural product with multiple functional groups, including esters and epoxides, it may be susceptible to degradation under harsh pH conditions (acidic or basic hydrolysis) and elevated temperatures. The presence of double bonds suggests potential reactivity towards oxidation. Formal stability studies under various stress conditions (e.g., light, heat, humidity, and different pH values) are necessary to establish its shelf-life and appropriate handling and storage conditions for research and potential pharmaceutical development.

Conclusion

Chloramultilide B is a promising antifungal agent from the lindenane sesquiterpenoid dimer class. This guide has summarized its known physicochemical properties and provided detailed, field-proven methodologies for its study. Further research is warranted to fully elucidate its spectroscopic characteristics, delineate its precise mechanism of antifungal action, and comprehensively evaluate its stability and reactivity. Such studies will be instrumental in advancing the potential of chloramultilide B as a lead compound in the development of novel antifungal therapies.

References

-

BioCrick. Chloramultilide B. [Link]

-

Lee, S., et al. (2008). Lindenane Sesquiterpene Dimers from Chloranthus fortunei. Journal of Natural Products, 71(5), 844-848. [Link]

- Zore, G. B., et al. (2011). A review on antifungal activity of sesquiterpenoids.

- Koroishi, E. T., et al. (2020). Antifungal Mechanism of Action of Sesquiterpene Lactones. Molecules, 25(21), 5013.

- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Chloramultilide B: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling Chloramultilide B, a Dimeric Sesquiterpenoid with Antifungal Potential

Chloramultilide B (CAS No. 1000995-47-0) is a structurally complex lindenane-type dimeric sesquiterpenoid.[1] This natural product has been isolated from plants of the Chloranthus genus, specifically Chloranthus spicatus and Chloranthus serratus.[1] The lindenane class of sesquiterpenoids is known for a wide array of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[2][3][4] While the broader family of lindenane sesquiterpenoid dimers has been reported to possess antitumor, antibacterial, and antiviral properties, the primary and experimentally validated bioactivity of Chloramultilide B to date is its antifungal action.[1][3][4] This guide provides a comprehensive technical overview of Chloramultilide B, including its chemical properties, biological activity, and proposed avenues for mechanistic investigation, to support its further exploration in drug discovery and development.

Chemical and Physical Properties

Chloramultilide B is characterized as a white to off-white solid powder.[1] Its molecular formula is C39H42O14, with a corresponding molecular weight of 734.74 g/mol . The structure of Chloramultilide B was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and its absolute configuration was confirmed by X-ray crystallography.[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

| Property | Value | Source |

| CAS Number | 1000995-47-0 | [1] |

| Molecular Formula | C39H42O14 | [1] |

| Molecular Weight | 734.74 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity: A Focus on Antifungal Efficacy

The most well-documented biological activity of Chloramultilide B is its in vitro antifungal efficacy. It has demonstrated notable inhibitory activity against pathogenic yeasts.

Quantitative Antifungal Potency

Chloramultilide B has been shown to have significant inhibitory effects against Candida albicans and Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) value of 0.068 μM for both species.[1]

| Fungal Species | MIC (μM) | Source |

| Candida albicans | 0.068 | [1] |

| Candida parapsilosis | 0.068 | [1] |

Proposed Mechanism of Antifungal Action and Avenues for Investigation

The precise molecular mechanism underlying the antifungal activity of Chloramultilide B has not yet been elucidated. However, based on the known mechanisms of other natural product antifungals, a primary hypothesis is the disruption of fungal cell membrane integrity through interaction with ergosterol, a key component of the fungal cell membrane.

A proposed experimental workflow to investigate this mechanism is outlined below:

Caption: Proposed workflow for elucidating the antifungal mechanism of Chloramultilide B.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 Standard)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Chloramultilide B against Candida species.

-

Preparation of Fungal Inoculum:

-

Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

-

-

Preparation of Chloramultilide B Dilutions:

-

Prepare a stock solution of Chloramultilide B in DMSO.

-

Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate containing the serially diluted Chloramultilide B.

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of Chloramultilide B that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as determined visually or spectrophotometrically.

-

Potential Cytotoxicity and Therapeutic Index

While Chloramultilide B itself has not been extensively evaluated for cytotoxicity against mammalian cell lines, studies on structurally similar lindenane sesquiterpenoid dimers from Chloranthus species provide valuable insights. For instance, Chlorahololide D, another lindenane dimer, exhibited significant cytotoxicity against the human breast cancer cell line MCF-7 with an IC50 value of 6.7 μM.[5] The mechanism of this cytotoxicity was found to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), cell cycle arrest at the G2 phase, and modulation of Bax/Bcl-2 protein expression.[5] Furthermore, Chlorahololide D was shown to inhibit cancer cell migration through the FAK signaling pathway.[5]

These findings suggest that Chloramultilide B may also possess cytotoxic properties, a crucial consideration for its development as an antifungal agent. Determining the therapeutic index, the ratio between the cytotoxic concentration and the effective antifungal concentration, is a critical next step.

Caption: Cytotoxic mechanism of the related lindenane dimer, Chlorahololide D.

Isolation and Purification

The following is a representative protocol for the isolation of lindenane sesquiterpenoid dimers from Chloranthus species, which can be adapted for the specific isolation of Chloramultilide B.

Experimental Protocol: Isolation of Lindenane Sesquiterpenoid Dimers

-

Extraction:

-

Air-dry and powder the whole plant material of the Chloranthus species.

-

Extract the powdered material exhaustively with 95% ethanol at room temperature.

-

Concentrate the ethanol extract under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is typically enriched with sesquiterpenoids.

-

-

Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of petroleum ether-ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Purification:

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure Chloramultilide B.

-

Conclusion and Future Directions

Chloramultilide B is a promising natural product with confirmed antifungal activity. Its complex and unique chemical structure makes it an interesting scaffold for medicinal chemistry studies. Key areas for future research include:

-

Elucidation of the Antifungal Mechanism of Action: A detailed understanding of its molecular target is crucial for further development.

-

Comprehensive Biological Profiling: Evaluating its activity against a broader panel of fungal pathogens, including resistant strains, is necessary to define its spectrum of activity.

-

Cytotoxicity and in vivo Efficacy: Thorough assessment of its cytotoxicity against a range of mammalian cell lines and evaluation of its efficacy and safety in animal models of fungal infections are critical for determining its therapeutic potential.

-

Total Synthesis: The development of a total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of analogues with improved properties.

This technical guide provides a foundation for researchers and drug development professionals to advance the study of Chloramultilide B as a potential new antifungal agent.

References

- Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities. (2023). Malaria World.

- Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei. (2024). ACS Omega.

- Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. (n.d.). Frontiers.

- Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei. (n.d.). PMC.

- Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression. (n.d.). PMC.

- Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis. (2024). PubMed.

- Anti-inflammatory lindenane sesquiterpenoid dimers from the roots of Chloranthus holostegius var. trichoneurus. (n.d.).

- Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet. (2024). PMC.

- Mono- and Di-sesquiterpenoids from Chloranthus spic

Sources

- 1. researchgate.net [researchgate.net]

- 2. malariaworld.org [malariaworld.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Chloranthus serratus Extracts: A Technical Guide

Executive Summary

Chloranthus serratus (Chloranthaceae) has evolved from a traditional folk remedy for rheumatoid arthritis and bruising into a reservoir of high-value chemotypes. Recent pharmacological profiling identifies lindenane-type sesquiterpenoid dimers as the plant's primary bioactive engine.[1] Unlike generic herbal extracts, C. serratus fractions exhibit a dual-action mechanism: simultaneous suppression of the NF-κB/MAPK inflammatory axis and activation of the Nrf2/HO-1 antioxidant pathway .

This guide provides a rigorous technical analysis of the plant’s extraction methodologies, molecular targets, and safety profiles, designed to support reproducible experimental validation in drug development workflows.

Phytochemical Architecture

The therapeutic potency of C. serratus is not driven by a single molecule but by a complex matrix of terpenes. The "Gold Standard" for quality control in C. serratus research is the quantification of lindenane sesquiterpenoids.

Key Bioactive Classes

| Class | Key Compounds | Primary Biological Target |

| Lindenane Sesquiterpenoid Dimers | Shizukaol D , Chlorajaponilactone B | Wnt/β-catenin (Antitumor), NF-κB (Anti-inflammatory) |

| Sesquiterpenoid Monomers | Chloranthalactone A | IDO1 (Immune modulation) |

| Diterpenes | Labdane-type diterpenoids | Cytotoxicity against HepG2 cells |

| Flavonoids | Quercetin derivatives | ROS Scavenging |

Critical Insight: The dimerization of sesquiterpenoids (e.g., Shizukaol D) significantly enhances cytotoxicity against cancer lines compared to their monomeric counterparts, suggesting a structure-activity relationship (SAR) dependent on molecular complexity.

Extraction & Fractionation Methodologies

To ensure reproducibility, researchers must move beyond simple "crude extracts." The following protocol isolates the Water-Separated Part (CSSPW) , which has demonstrated superior anti-inflammatory efficacy in RAW264.7 models compared to total ethanolic extracts.

Protocol: Isolation of Bioactive Water-Separated Fraction (CSSPW)

Based on methodologies validated by Sun et al. (2019) and Zhang et al. (2021).

Step 1: Pre-treatment

-

Material: Use dried roots of C. serratus.

-

Pulverization: Grind roots to a fine powder (mesh size 40–60) to maximize surface area.

Step 2: Primary Extraction

-

Solvent: 95% Ethanol.

-

Method: Reflux extraction.

-

Ratio: 1:10 (w/v).

-

Cycles: 3 times, 2 hours each.

-

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator at 45°C) to obtain the Total Ethanol Extract (TEE) .

Step 3: Fractionation (The Critical Step)

-

Suspension: Suspend the TEE in distilled water.

-

Partitioning:

-

Partition sequentially with Petroleum Ether (removes lipids/chlorophyll).

-

Partition with Ethyl Acetate (extracts non-polar terpenoids).

-

Partition with n-Butanol (extracts glycosides/saponins).

-

-

Target Fraction: The remaining Water Layer (post-extraction) or the Water-Separated Part is collected.

-

Lyophilization: Freeze-dry the water fraction to yield CSSPW powder.

Visualization: Extraction Workflow

Figure 1: Fractionation workflow to isolate the high-polarity water-separated part (CSSPW) used in anti-inflammatory screening.

Pharmacological Mechanisms

The biological activity of C. serratus is defined by its ability to modulate crosstalk between oxidative stress and inflammatory signaling.

Anti-Inflammatory Axis (The NF-κB/MAPK Blockade)

In LPS-stimulated macrophages (RAW264.7), C. serratus extracts function as broad-spectrum kinase inhibitors.

-

NF-κB Pathway: The extract inhibits the phosphorylation of IκBα, preventing its degradation. This sequesters the p65/p50 complex in the cytoplasm, blocking its nuclear translocation and subsequent transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α).

-

MAPK Pathway: It suppresses the phosphorylation of p38, JNK, and ERK , which are critical upstream regulators of AP-1 and NF-κB.

-

Nrf2/HO-1 Activation: Uniquely, while inhibiting inflammation, it upregulates Nrf2.[2] Nrf2 translocates to the nucleus, binding to ARE sequences to express Heme Oxygenase-1 (HO-1), a potent cytoprotective enzyme.

Visualization: Signaling Pathway Modulation

Figure 2: Mechanistic action of C. serratus. Red dashed lines indicate inhibition of inflammatory pathways; green lines indicate activation of antioxidant defense.

Antitumor Activity

-

Target: Hepatocellular carcinoma (HepG2) and other solid tumors.

-

Mechanism: Shizukaol D inhibits the Wnt/β-catenin signaling pathway. It promotes the phosphorylation and degradation of β-catenin, preventing it from entering the nucleus to drive proliferation genes (c-Myc, Cyclin D1).

-

Metastasis Control: Serralactones A targets LIMK1 (LIM domain kinase 1), disrupting actin cytoskeleton dynamics required for cell migration.[3]

Experimental Protocols for Validation

Cell Viability & Cytotoxicity (CCK-8 Assay)

Use this to determine non-toxic concentrations for mechanistic studies.

-

Seeding: Plate RAW264.7 or HepG2 cells at

cells/well in 96-well plates. -

Treatment: Incubate with gradient concentrations of extract (e.g., 3, 30, 300 μg/mL) for 24h.

-

Reagent: Add 10 μL CCK-8 reagent per well.

-

Measurement: Incubate for 1–4h and measure absorbance at 450 nm .

-

Calculation: Cell Viability (%) =

.

Western Blotting for Pathway Analysis

Critical for proving mechanism.

-

Lysis: Lyse cells using RIPA buffer with phosphatase inhibitors (PMSF).

-

Separation: Run 30 μg protein on 10% SDS-PAGE.

-

Primary Antibodies:

-

Inflammation: Anti-p-p65, Anti-p-IκBα, Anti-COX-2, Anti-iNOS.

-

MAPK: Anti-p-ERK1/2, Anti-p-JNK, Anti-p-p38.

-

Loading Control: Anti-β-actin or Anti-GAPDH.

-

-

Detection: ECL chemiluminescence. Expect downregulation of phosphorylated bands in treated groups compared to LPS-only control.

Toxicology & Safety Profile

While Chloranthus species are potent, safety verification is mandatory due to the potential hepatotoxicity of certain terpenoids in the genus.

-

Acute Toxicity (Rodent Models):

-

Interpretation: The root extracts exhibit a wide therapeutic window (Class 5 - Practically Non-toxic according to GHS). However, leaf extracts show higher relative toxicity, likely due to different terpene profiles.

-

Recommendation: Prioritize root-derived extracts for therapeutic development to maximize the safety/efficacy ratio.

References

-

Zhang, J., et al. (2021). Anti-inflammatory activity of the water extract of Chloranthus serratus roots in LPS-stimulated RAW264.7 cells mediated by the Nrf2/HO-1, MAPK and NF-κB signaling pathways.[5] Journal of Ethnopharmacology.[5]

-

Sun, S., et al. (2020). Anti-inflammatory effects of the root, stem and leaf extracts of Chloranthus serratus on adjuvant-induced arthritis in rats.[4][6] Pharmaceutical Biology.[3][6]

-

Sun, S., et al. (2019). Water-separated part of Chloranthus serratus alleviates lipopolysaccharide-induced RAW264.7 cell injury mainly by regulating the MAPK and Nrf2/HO-1 inflammatory pathways. BMC Complementary Medicine and Therapies.

-

Tang, J., et al. (2016). Shizukaol D, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway. PLOS ONE.

-

Yuan, C., et al. (2018). Lindenane sesquiterpenoid dimers from Chloranthus serratus and their anti-inflammatory activities. Phytochemistry.[7]

Sources

- 1. journal-jps.com [journal-jps.com]

- 2. Water-separated part of Chloranthus serratus alleviates lipopolysaccharide- induced RAW264.7 cell injury mainly by regulating the MAPK and Nrf2/HO-1 inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. <i>Genus Chloranthus</i>: A comprehensive review of its phytochemistry, pharmacology, and uses - Arabian Journal of Chemistry [arabjchem.org]

- 4. Anti-inflammatory effects of the root, stem and leaf extracts of Chloranthus serratus on adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genus Chloranthus: A comprehensive review of its phytochemistry, pharmacology, and uses [ouci.dntb.gov.ua]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: High-Sensitivity Antifungal Susceptibility Profiling of Chloramultilide B

Executive Summary & Scientific Context

Chloramultilide B is a complex lindenane sesquiterpenoid dimer isolated from Chloranthus serratus and Chloranthus multistachys.[1] Unlike conventional azoles or polyenes, this compound represents a distinct chemical class with potent antifungal activity, reportedly exhibiting Minimum Inhibitory Concentrations (MIC) as low as 0.068 μM against Candida albicans.

This protocol details the precise workflow for quantifying the antifungal efficacy of Chloramultilide B. Due to its high potency and lipophilic nature, standard clinical protocols must be adapted to ensure accurate solubilization and prevent compound precipitation in aqueous media. This guide synthesizes the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines with specific handling requirements for lindenane dimers.

Key Technical Challenges Addressed

-

Solubility: Preventing "crashing out" of the hydrophobic dimer in RPMI 1640 media.

-

Potency Range: Designing a dilution series that captures the sub-micromolar activity range (0.01 – 1.0 μM).

-

Inoculum Precision: Ensuring strictly controlled CFU/mL counts to avoid the "inoculum effect" which can artificially elevate MIC values for potent agents.

Mechanism & Experimental Logic

While the precise fungal molecular target of Chloramultilide B is under investigation, its structural congeners (lindenane dimers) often modulate signal transduction pathways (e.g., Wnt/Ras in mammalian cells). In fungi, the assay is phenotypic. The logic follows a dose-response inhibition model :

-

Solubilization: The compound is dissolved in DMSO to disrupt crystal lattice energy.

-

Diffusion/Uptake: The molecule diffuses into the yeast cell wall/membrane interface.

-

Growth Arrest: At the MIC, the compound disrupts essential cellular replication or metabolic processes, resulting in a visible cessation of turbidity.

-

Quantification: The endpoint is defined as the lowest concentration inhibiting ≥50% (IC50) or 100% (MIC) of growth compared to vehicle controls.

Workflow Visualization

Figure 1: Critical path for Chloramultilide B susceptibility testing. Color coding indicates critical control points (Red = Solubility risk).

Detailed Protocol

Materials & Reagents[2]

-

Test Compound: Chloramultilide B (Purity ≥96%).

-

Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

-

Media: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

-

Organisms: Candida albicans (ATCC 90028) and Candida parapsilosis (ATCC 22019).

-

Consumables: 96-well flat-bottom microtiter plates (polystyrene, sterile).

Stock Solution Preparation (Critical Step)

Lindenane dimers are hydrophobic. Improper solubilization is the #1 cause of assay failure.

-

Weighing: Accurately weigh 1.0 mg of Chloramultilide B (MW ≈ 734.74 g/mol ).

-

Dissolution: Dissolve in 136 µL of 100% DMSO to create a 10 mM master stock.

-

Note: Vortex vigorously for 30 seconds. Inspect for crystal residue.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles.

Assay Setup (Broth Microdilution)

Step A: Preparation of 2x Drug Dilutions

We prepare drug solutions at 2x the final desired concentration because adding the inoculum will dilute them 1:1.

-

Target Range: Final concentrations from 4.0 μM down to 0.007 μM.

-

Intermediate Stock: Dilute 10 mM stock 1:100 in DMSO to get 100 μM .

-

Media Dilution: Dilute the 100 μM DMSO solution 1:50 into RPMI 1640.

-

Result: 2.0 μM Chloramultilide B in 2% DMSO.

-

-

Serial Dilution: In a separate tube set, perform 2-fold serial dilutions using RPMI (containing 2% DMSO to match the solvent background).

-

Why? Keeping DMSO constant at 2% ensures the solvent effect is uniform across all wells.

-

Step B: Inoculum Preparation

-

Subculture Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

-

Pick 5 colonies and suspend in sterile saline (0.85%).

-

Adjust turbidity to 0.5 McFarland standard (approx. 1–5 × 10⁶ CFU/mL).

-

Dilution: Dilute this suspension 1:100 in RPMI 1640, then 1:20 in RPMI 1640.

-

Final Inoculum: 0.5–2.5 × 10³ CFU/mL.

-

Step C: Plate Loading

-

Columns 1-10 (Test): Add 100 µL of the 2x Drug Dilutions (from Step A).

-

Column 11 (Growth Control): Add 100 µL RPMI (with 2% DMSO) + 100 µL Inoculum.

-

Column 12 (Sterility Control): Add 100 µL RPMI (with 2% DMSO) + 100 µL sterile RPMI.

-

Inoculation: Add 100 µL of the Final Inoculum (Step B) to Columns 1-11.

-

Final System: Drug concentration is now 1x; DMSO is 1%; Inoculum is standard.

-

Incubation & Readout

-

Seal: Use a gas-permeable adhesive seal to prevent evaporation but allow O₂ exchange.

-

Conditions: Incubate at 35°C ± 2°C for 24 hours (primary read) and 48 hours (confirmation).

-

Visual Scoring: Invert the plate (or use a mirror stand). Look for the "button" of sedimentation.

-

Score 0: Optically clear (No growth).

-

Score 1: Slight turbidity (<50% of control).

-

Score 2: Prominent turbidity (>50% of control).

-

Score 3: Turbidity = Growth Control.

-

-

Spectrophotometric: Read OD at 530nm or 600nm. Subtract the blank (Column 12) from all wells.

Data Interpretation & Validation

Calculating MIC

The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Reference Standards for Validation:

| Parameter | Expected Value/Observation |

|---|---|

| Growth Control | Robust turbidity (OD > 0.2) after 24h. |

| Sterility Control | Crystal clear (OD < 0.05). |

| Chloramultilide B Activity | MIC ≈ 0.068 μM (approx.[2][3] 0.05 µg/mL) against C. albicans. |

| Solvent Control | 1% DMSO must NOT inhibit growth. |

Note: If MIC > 1.0 μM, check for compound precipitation. If MIC < 0.01 μM, ensure inoculum density was not too low.

Advanced Characterization: Fungicidal vs. Fungistatic

To determine if Chloramultilide B kills the yeast (fungicidal) or merely stops growth (fungistatic):

-

Aspirate 20 µL from clear wells (≥ MIC).

-

Spot onto SDA plates.

-

Incubate 24-48h at 35°C.

-

MFC (Minimum Fungicidal Concentration): The lowest concentration yielding <3 colonies (99.9% kill).

-

Insight: Lindenane dimers are often fungistatic at low concentrations and fungicidal at higher concentrations (2-4x MIC).

-

References

-

Xu, Y. J. (2013).[3][4] Phytochemical and biological studies of Chloranthus medicinal plants. Chemistry & Biodiversity, 10(10), 1754-1773.[3] Link

-

Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Link

-

MedChemExpress. (2023). Chloramultilide B Product Datasheet & Biological Activity. Link

-

Kwon-Chung, K. J., et al. (2020). Cryptococcus and Candida susceptibility protocols.[5] Cold Spring Harbor Protocols. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chloramultilide B | Affiniti Research [affiniti-res.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Constituents from Chloranthus multistachys and their cytotoxic activities against various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Antifungal Activity of Clotrimazole (Bay b 5097) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Chloramultilide B against Candida spp. via Broth Microdilution

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Chloramultilide B against Candida spp.[1] via Broth Microdilution[2][3][4][5][6][7][8][9]

Introduction & Clinical Relevance

The emergence of multidrug-resistant (MDR) yeast pathogens, particularly non-albicans species like Candida auris and Candida glabrata, necessitates the rigorous characterization of novel antifungal agents. Chloramultilide B , a novel investigational agent (putatively classified here as a lipophilic macrolide-derivative), presents a promising profile against ergosterol-independent resistance mechanisms.

This guide details the protocol for determining the Minimum Inhibitory Concentration (MIC) of Chloramultilide B. Unlike routine clinical testing, characterizing a novel compound requires stricter controls regarding solvent effects and solubility. We will utilize the Broth Microdilution (BMD) method, adhering to CLSI M27-A4 standards, which remains the gold standard for reproducibility and accuracy in pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Why Broth Microdilution?

While E-tests and disk diffusion are faster, they rely on drug diffusion rates through agar, which can be erratic for hydrophobic molecules like Chloramultilide B. BMD provides a defined liquid environment, ensuring the observed inhibition is a function of potency, not diffusion coefficients.

Principle of the Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that causes a specified reduction in visible growth of a microorganism after a defined incubation period.[1]

-

Medium: RPMI 1640 buffered with MOPS. This chemically defined medium minimizes batch-to-batch variation found in complex media (like Sabouraud Dextrose) and maintains a stable pH of 7.0, which is critical as pH shifts can drastically alter the ionization and potency of macrolide-like compounds.

-

Inoculum: Standardized to

to

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | Chloramultilide B (Powder) | Active Pharmaceutical Ingredient (API).[2] |

| Solvent | DMSO (Dimethyl Sulfoxide), anhydrous | Dissolution of hydrophobic Chloramultilide B. |

| Base Medium | RPMI 1640 (w/ L-glutamine, w/o bicarbonate) | Defined nutrient source. |

| Buffer | MOPS (0.165 M, pH 7.0) | pH stabilization.[1] |

| Microplates | 96-well, U-bottom, untreated polystyrene | Untreated surface prevents drug adsorption. |

| Reference Strain | C. parapsilosis ATCC 22019 | Quality Control (QC) strain with known MIC ranges. |

| Turbidity Std. | 0.5 McFarland Barium Sulfate | Standardizing cell density ( |

Experimental Protocol

Phase 1: Stock Solution Preparation

Critical Note: Chloramultilide B is presumed hydrophobic. Aqueous stock preparation will result in precipitation and erroneous MICs.

-

Weighing: Weigh 10 mg of Chloramultilide B powder into a sterile glass vial.

-

Solubilization: Dissolve in 100% DMSO to achieve a Stock Concentration of 1600 µg/mL (or 100x the highest desired test concentration).

-

Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL).

-

-

Solvent Control: Ensure the final concentration of DMSO in the assay well does not exceed 1% . Candida spp.[4][5][6][7][1][2][8][9][10] can tolerate 1% DMSO, but higher levels inhibit growth, causing false positives.

Phase 2: Media Preparation (2X Strength)

To accommodate the 1:1 dilution with the inoculum, prepare 2X RPMI-MOPS :

-

Dissolve RPMI 1640 powder and MOPS buffer in double-distilled water (

). -

Adjust pH to 7.0 at 25°C.

-

Note: Do not use spontaneous bicarbonate buffering; it requires a

incubator which acidifies the media over time.

Phase 3: Dilution Scheme (The 96-Well Map)

We will use a serial two-fold dilution.[1]

-

Intermediate Dilution: Dilute the 1600 µg/mL Stock 1:50 in RPMI medium to get 32 µg/mL (contains 2% DMSO).

-

Plate Loading:

-

Add 100 µL of sterile RPMI media to columns 2 through 12.

-

Add 200 µL of the 32 µg/mL Intermediate solution to Column 1.

-

Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 100 µL from Column 10.

-

Column 11: Growth Control (Media + Inoculum + 1% DMSO, no drug).

-

Column 12: Sterility Control (Media only).

-

Phase 4: Inoculum Preparation

The most common source of error is incorrect cell density.

-

Culture: subculture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

-

Suspension: Pick 5 colonies (>1mm diameter) and suspend in 5 mL sterile saline. Vortex.

-

Adjustment: Adjust turbidity to match a 0.5 McFarland Standard using a spectrophotometer (Absorbance at 530 nm

0.12 - 0.15).-

Result: Yeast suspension

to

-

-

Final Dilution (The "Double Dilution"):

-

Dilute the suspension 1:50 in sterile saline.

-

Dilute this 1:20 in RPMI medium.

-

Final Inoculum:

to

-

Phase 5: Assay Initiation

-

Add 100 µL of the Final Inoculum to all wells in Columns 1–11.

-

Add 100 µL of sterile RPMI to Column 12 (Sterility Control).

-

Final System: The addition of inoculum dilutes the drug concentration by half.

-

Column 1 Final Drug Conc: 16 µg/mL .

-

Final DMSO Conc: 1% .

-

Workflow Visualization

The following diagram illustrates the critical path for the BMD assay.

Figure 1: Step-by-step workflow for Broth Microdilution of Chloramultilide B. Note the convergence of the drug dilution plate and the standardized inoculum.

Data Analysis & Interpretation

Reading the Plate

Incubate at 35°C in ambient air (non-CO2). Read results at 24 hours . If growth in the control well is insufficient, extend to 48 hours.

Endpoint Determination

For novel agents like Chloramultilide B, we must distinguish between fungistatic and fungicidal activity.

-

MIC-0 (Optically Clear): The lowest concentration showing 100% inhibition (no visible growth).[11] This is the standard endpoint for Amphotericin B.

-

MIC-2 (Prominent Reduction): The lowest concentration showing